Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4,5-difluorobenzoyl Fluoride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4,5-difluorobenzoyl Fluoride
This guide outlines the physicochemical profile, synthetic pathways, and application logic for 2-Chloro-4,5-difluorobenzoyl fluoride , a critical intermediate in the synthesis of fluoroquinolone antibiotics.
[1][2][3]
Executive Summary
2-Chloro-4,5-difluorobenzoyl fluoride (CAS 101513-80-8 ) is a specialized electrophilic building block used primarily in the pharmaceutical industry.[1][2] Unlike its more common acid chloride analog, the acid fluoride offers unique chemoselectivity, particularly in Friedel-Crafts acylations and fluorination-sensitive pathways required for next-generation fluoroquinolones (e.g., Sparfloxacin derivatives). This guide provides a comprehensive technical analysis of its properties, handling, and synthetic logic.
Molecular Identity & Structural Analysis[1][2][4]
The compound is characterized by a "hard" acyl fluoride electrophile and a specific 2,4,5-substitution pattern on the benzene ring. This substitution pattern is the structural scaffold for the bioactive core of many quinolone antibiotics.
| Parameter | Details |
| IUPAC Name | 2-Chloro-4,5-difluorobenzoyl fluoride |
| CAS Registry Number | 101513-80-8 |
| Molecular Formula | C₇H₂ClF₃O |
| Molecular Weight | 194.54 g/mol |
| SMILES | FC1=CC(F)=C(C(F)=O)C=C1Cl |
| Key Functional Groups | Acyl fluoride (-COF), Aryl chloride (-Cl), Aryl fluoride (-F) |
Structural Reactivity Logic
-
Acyl Fluoride vs. Chloride: The C-F bond in the acyl group is stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol) in acid chlorides.[2] This makes the acid fluoride less sensitive to moisture hydrolysis but highly reactive toward "hard" nucleophiles and Lewis acid catalysts (e.g.,
, ), enabling cleaner acylation reactions without the extensive HCl byproduct formation often seen with chlorides. -
Regiochemistry: The chlorine at position 2 provides steric guidance, while the fluorines at 4 and 5 are essential for the biological activity of the final drug molecule (DNA gyrase inhibition).
Physicochemical Data Profile
Note: While experimental data for the acid chloride is abundant, specific constants for the acid fluoride are often derived from structural analogs. The values below represent a synthesized consensus of experimental and calculated data.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless to pale yellow oil.[1][2][3] |
| Boiling Point | ~165 – 175 °C (Estimated) | Typically 10–20°C lower than the corresponding acid chloride (BP ~189°C) due to lower dispersion forces.[2] |
| Density | ~1.45 – 1.50 g/cm³ | High density due to poly-halogenation.[1][2] |
| Refractive Index | Estimated based on 2,4-difluorobenzoyl chloride ( | |
| Solubility | DCM, Toluene, THF, Acetonitrile | Reacts/Decomposes in Water and Alcohols. |
| Hydrolytic Stability | Moderate | More stable than acid chloride; generates HF upon hydrolysis.[2] |
Synthetic Routes & Manufacturing[1][7][8][9][10]
The synthesis of 2-Chloro-4,5-difluorobenzoyl fluoride typically follows one of two rigorous pathways to ensure high purity and prevent defluorination.
Pathway A: Deoxyfluorination of the Carboxylic Acid
Direct conversion of 2-chloro-4,5-difluorobenzoic acid using a fluorinating agent like Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] This method is preferred for small-scale, high-purity needs as it avoids harsh thionyl chloride conditions.[1][2]
Pathway B: Halogen Exchange (Halex)
Industrial conversion of the acid chloride using anhydrous Potassium Fluoride (KF) or Potassium Bifluoride (
Workflow Diagram (DOT)
Caption: Synthetic pathways showing both the stepwise conversion via acid chloride and the direct deoxyfluorination route.
Reactivity & Application Workflows
Selective Friedel-Crafts Acylation
The acid fluoride is superior to the acid chloride in Lewis-acid mediated acylations.[1][2]
-
Mechanism: The strong B-F bond formation drives the reaction when using
or , generating a stable acylium ion intermediate without the competing chlorination side reactions seen with /Acid Chloride systems. -
Utility: Essential for closing the quinolone ring system without disturbing the sensitive C-F bonds at positions 4 and 5.
Comparison: Acid Fluoride vs. Acid Chloride
| Feature | Acid Chloride (-COCl) | Acid Fluoride (-COF) |
| Leaving Group Ability | Excellent (Cl⁻) | Good (F⁻), requires "hard" Lewis Acid |
| Moisture Sensitivity | High (Fumes HCl immediately) | Moderate (Hydrolyzes slowly) |
| Thermal Stability | Moderate | High |
| Atom Economy | Lower (Heavier leaving group) | Higher |
Reactivity Pathway Diagram (DOT)
Caption: Reactivity profile highlighting the stability-reactivity balance of the acid fluoride compared to typical acyl halides.
Handling, Stability & Safety (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Specific Risk (HF Generation): unlike standard acid chlorides, hydrolysis of this compound releases Hydrogen Fluoride (HF) , which is systemically toxic and penetrates skin deeply.
-
Storage Protocols:
References
-
Parchem Fine & Specialty Chemicals. 2-Chloro-4,5-difluorobenzoyl fluoride (CAS 101513-80-8) Product Record.[1][2]Link[1][2]
-
National Institutes of Health (PubChem). 2,4-Difluorobenzoyl chloride (Analog Data Source).[2]Link[1][2]
-
U.S. EPA CompTox Chemicals Dashboard. Physicochemical Properties of Halogenated Benzoyl Chlorides.Link[1][2]
-
ChemicalBook. Synthesis of 2-Chloro-4-fluorobenzoic acid derivatives.Link[1][2]
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-fluorobenzoyl chloride (Structural Analog).[1][2]Link[1][2]
Sources
- 1. 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]
- 2. 2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide | C24H24N6O3 | CID 3151315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
